molecular formula C7H5NO4 B108354 5-Hydroxy-2-nitrobenzaldehyde CAS No. 42454-06-8

5-Hydroxy-2-nitrobenzaldehyde

Cat. No. B108354
CAS RN: 42454-06-8
M. Wt: 167.12 g/mol
InChI Key: XLYPHUGUKGMURE-UHFFFAOYSA-N
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Description

5-Hydroxy-2-nitrobenzaldehyde is a compound that belongs to the family of nitrobenzaldehydes, which are characterized by the presence of a nitro group (-NO2) and an aldehyde group (-CHO) attached to a benzene ring. These compounds are of interest due to their diverse applications in organic synthesis, medicinal chemistry, and material science. The hydroxy group in the 5-position relative to the aldehyde function adds to the reactivity and complexity of this molecule, making it a valuable intermediate in various chemical transformations.

Synthesis Analysis

The synthesis of nitrobenzaldehyde derivatives can be achieved through various methods. An example is the nitration of 2-isopropoxybenzaldehyde to produce 2-isopropoxy-5-nitrobenzaldehyde, which is a key building block in the preparation of ligands for nitro-substituted Hoveyda–Grubbs metathesis catalysts. This process utilizes continuous flow chemistry with red fuming HNO3, providing a reproducible and efficient method for nitration . Another synthesis approach involves the modification of a procedure to obtain 3-hydroxy-5-nitrobenzaldehyde from 3,5-dinitrobenzoyl chloride, optimizing the ratios of oxime to substrate and reducing the amount of oxime to achieve a high yield of 90% .

Molecular Structure Analysis

The molecular structure and vibrational frequencies of related compounds such as 2-hydroxy-3-methoxy-5-nitrobenzaldehyde have been investigated using density functional theory (DFT) calculations. These studies provide insights into the conformational stability and geometry optimization of the molecules. The vibrational modes of these compounds can be analyzed through FT-IR and FT-Raman spectroscopy, and the comparison of simulated spectra with experimental data helps in understanding the molecular structure .

Chemical Reactions Analysis

Nitrobenzaldehydes can participate in various chemical reactions due to their functional groups. For instance, they can be involved in the formation of coordination compounds, as seen in the synthesis of nitrato-(2-hydroxy-5-nitrobenzaldehydo)(2,2'-bipyridyl)copper. In this complex, the nitrobenzaldehyde acts as a ligand coordinating to the copper center, which can lead to the formation of infinite chains in the crystal structure . Additionally, nitrobenzaldehydes can act as inhibitors for enzymes such as catechol-O-methyltransferase (COMT), where the presence of the nitro group and its position relative to other substituents on the benzene ring is crucial for activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzaldehydes are influenced by the substituents on the benzene ring. The presence of electron-withdrawing groups such as the nitro group can affect the acidity of the hydroxy group and the reactivity of the aldehyde group. These properties are essential for the compound's behavior in chemical reactions and its potential applications. The intermolecular interactions, such as hydrogen bonding and pi-pi stacking, also play a significant role in the solid-state structure and properties of these compounds .

Scientific Research Applications

Molecular Structure and Aggregation

Research on similar compounds to 5-Hydroxy-2-nitrobenzaldehyde, such as 2-hydroxy-3-iodo-5-nitrobenzaldehyde, reveals interesting molecular aggregation behaviors. These molecules can link into sheets through hydrogen bonds and aromatic pi-pi stacking interactions, demonstrating significant potential in the study of molecular interactions and crystallography (Garden et al., 2004).

Synthesis Protocols

The synthesis of related nitrobenzaldehydes, such as 3-Hydroxy-5-nitrobenzaldehyde, has been improved, highlighting the ongoing research in optimizing chemical synthesis methods for these compounds (Zhang Wen-jing, 2009).

Chemical Reactions and Derivatives

5-Hydroxy-2-nitrobenzaldehyde participates in various chemical reactions, such as rearrangements in the Hantzsch reaction, producing different isomeric compounds. This showcases its role in synthetic chemistry and the potential for creating diverse chemical structures (Ángeles et al., 2001).

Biological Activity

Nitro derivatives of benzaldehydes, including those similar to 5-Hydroxy-2-nitrobenzaldehyde, have been studied for their biological activity, particularly as inhibitors of enzymes like catechol-O-methyltransferase (COMT). This highlights their potential application in biochemistry and drug discovery (Pérez et al., 1992).

Catalysis in Organic Synthesis

Research has also explored the use of o-Nitrobenzaldehyde derivatives in catalytic processes, such as in carbon-phosphorus bond formation, indicating the relevance of 5-Hydroxy-2-nitrobenzaldehyde in organic synthesis and catalysis (Wynberg & Smaardijk, 1984).

Safety And Hazards

5-Hydroxy-2-nitrobenzaldehyde is considered hazardous. It causes skin irritation and serious eye irritation . It is harmful to aquatic life . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

properties

IUPAC Name

5-hydroxy-2-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5NO4/c9-4-5-3-6(10)1-2-7(5)8(11)12/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLYPHUGUKGMURE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8022290
Record name 5-Hydroxy-2-nitrobenzaldehyde
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Molecular Weight

167.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-2-nitrobenzaldehyde

CAS RN

42454-06-8
Record name 5-Hydroxy-2-nitrobenzaldehyde
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Record name 5-Hydroxy-2-nitrobenzaldehyde
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Record name 42454-06-8
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Record name 5-Hydroxy-2-nitrobenzaldehyde
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Record name 5-HYDROXY-2-NITROBENZALDEHYDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
296
Citations
K Nagarajan, N Surumbarkuzhali, K Parimala - Indian Journal of Physics, 2023 - Springer
… The hybrid correlation method is used to examine the spectra of 5-hydroxy-2-nitrobenzaldehyde (5H2NB) in the FT-IR, FT-Raman, UV, and NMR ranges. For the best molecular shape, …
Number of citations: 4 link.springer.com
MS Reddy, Y Sarala, M Jagadeesh, SK Das… - … Section E: Structure …, 2014 - scripts.iucr.org
The asymmetric unit of the title compound, C8H8N4O3S, consists of two independent molecules. Each molecule is approximately planar with dihedral angles of 8.71 (3) and 1.50 (2) …
Number of citations: 3 scripts.iucr.org
MS Reddya, B Prathimaa, M Saraswathib… - Journal of Applied …, 2016 - japsonline.com
… The organic chemicals 5-hydroxy-2nitrobenzaldehyde was purchased from AVRA synthesis, thiosemicarbazide and nickel chloride were purchased from SdFine chemicals. Mn(II), Co(II…
Number of citations: 12 japsonline.com
ZF Zhu, LJ Shao, XH Shen - Acta Crystallographica Section E …, 2012 - scripts.iucr.org
… The title compound, C 15 H 13 N 3 O 5 , was prepared by condensing 5-hydroxy-2-nitrobenzaldehyde and 2-hydroxy-3-methylbenzohydrazide in methanol. The two benzene rings …
Number of citations: 1 scripts.iucr.org
XD Xiong, WX Chen, YY Kuang… - Organic Preparations and …, 2009 - Taylor & Francis
… As depicted in Scheme 1 , our synthesis commenced with 5-hydroxy-2-nitrobenzaldehyde 4, which can be obtained according to the reported procedure.Citation 6 , Citation 7 …
Number of citations: 11 www.tandfonline.com
H Li, X Ni - Acta Crystallographica Section E: Structure Reports …, 2011 - scripts.iucr.org
… The title compound, C 10 H 8 N 4 O 4 ·H 2 O, was obtained by the reaction of 5-hydroxy-2-nitrobenzaldehyde with cyanoacetohydrazide in methanol. The non-H atoms of the hydrazone …
Number of citations: 1 scripts.iucr.org
GB Cao - Acta Crystallographica Section E: Structure Reports …, 2009 - scripts.iucr.org
… The compound was prepared by refluxing equimolar quantities of 5-hydroxy-2-nitrobenzaldehyde with 4-chlorobenzohydrazide in methanol. Colorless block-like crystals were formed …
Number of citations: 4 scripts.iucr.org
SV Chitra, A Sankar, K Parimala - Journal of the Indian Chemical Society, 2023 - Elsevier
The FT-IR, FT-Raman, UV–Vis and NMR spectra of 4-Hydroxy-3-nitrobenzaldehyde (4H3NB) were examined by the hybrid correlation approach. B3LYP method with 6–311++G(d,p) …
Number of citations: 0 www.sciencedirect.com
H Bano, S Yousuf - Acta Crystallographica Section E …, 2015 - scripts.iucr.org
In the title compound, C7H5NO4, the nitro group and the aldehyde group are inclined to the benzene ring by 16.6 (3) and 15.6 (3), respectively. In the crystal, molecules are linked via O…
Number of citations: 10 scripts.iucr.org
CS Zhou, T Yang - Acta Crystallographica Section E: Structure …, 2010 - scripts.iucr.org
… In this paper, the crystal structure of the title new Schiff base derived from the condensing of 5-hydroxy-2-nitrobenzaldehyde with 2-chlorobenzohydrazide in methanol is reported. …
Number of citations: 5 scripts.iucr.org

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